molecular formula C12H11N3O4S B8559187 5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-31-4

5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B8559187
M. Wt: 293.30 g/mol
InChI Key: GPVNPVWABKOYSQ-UHFFFAOYSA-N
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Patent
US07846925B2

Procedure details

To a stirred solution of 5-(3-Ethylamino-4-nitro-benzylidene)-thiazolidine-2,4-dione in THF, a solution of sodium hydrosulfite (3 eq.) in water was slowly added followed by an aqueous solution of K2CO3. The reaction mixture was refluxed over night. THF was removed in vacuo and residue extracted with ethyl acetate The organic layer was dried on Na2SO4 and the solvent evaporated to give the corresponding aniline derivative, which was used without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[N+:18]([O-])=O)[CH:7]=[C:8]1[S:12][C:11](=[O:13])[NH:10][C:9]1=[O:14])[CH3:2].S(S([O-])=O)([O-])=O.[Na+].[Na+].C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[CH2:1]([NH:3][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[NH2:18])[CH:7]=[C:8]1[S:12][C:11](=[O:13])[NH:10][C:9]1=[O:14])[CH3:2] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC=1C=C(C=C2C(NC(S2)=O)=O)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo and residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate The organic layer
CUSTOM
Type
CUSTOM
Details
was dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1C=C(C=C2C(NC(S2)=O)=O)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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